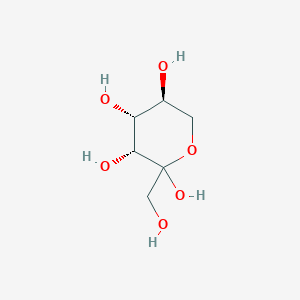
l-Tagatopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Tagatose is a hexose monosaccharide, specifically a ketohexose, which is an isomer of D-galactose. It is naturally present in small quantities in various foods such as dairy products, fruits, and cacao. L-Tagatose has gained attention as a low-calorie sweetener due to its similarity in texture and sweetness to sucrose but with significantly fewer calories . It is generally recognized as safe by the Food and Agriculture Organization and the World Health Organization .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: L-Tagatose can be synthesized from D-galactose through isomerization under alkaline conditions using calcium hydroxide. The process involves the conversion of D-galactose to D-tagatose, which is then purified . Another method involves the use of enzymes such as L-arabinose isomerase to convert D-galactose to L-tagatose .
Industrial Production Methods: Industrial production of L-tagatose typically starts with lactose, which is hydrolyzed to glucose and galactose. The galactose is then isomerized to L-tagatose using calcium hydroxide. This method is efficient and cost-effective for large-scale production . Additionally, enzymatic methods using whole-cell biocatalysts have been developed to convert fructose to L-tagatose with high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: L-Tagatose undergoes various chemical reactions, including oxidation, reduction, and substitution. It is a reducing sugar, which means it can participate in Maillard reactions during heat treatment, leading to browning and flavor development .
Common Reagents and Conditions: Common reagents used in the reactions involving L-tagatose include calcium hydroxide for isomerization and various enzymes such as L-arabinose isomerase for bioconversion . The conditions for these reactions typically involve mild temperatures and neutral to slightly alkaline pH levels.
Major Products Formed: The major products formed from the reactions involving L-tagatose include various derivatives used in food and pharmaceutical industries. For example, the Maillard reaction products of L-tagatose with amino acids result in the formation of flavor compounds such as furans and pyrazines .
Applications De Recherche Scientifique
L-Tagatose has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as an intermediate for the synthesis of optically active compounds . In biology, L-tagatose is studied for its prebiotic effects, promoting the growth of beneficial gut bacteria . In medicine, it is being investigated for its potential in managing diabetes and obesity due to its low glycemic index and minimal impact on blood glucose levels . Industrially, L-tagatose is used as a low-calorie sweetener in various food products and as an additive in cosmetics and pharmaceuticals .
Mécanisme D'action
L-Tagatose exerts its effects primarily through its metabolism in the body. It is absorbed in the small intestine at a low rate (15-20%), with the majority being fermented in the colon by indigenous microflora, resulting in the production of short-chain fatty acids . These fatty acids are then absorbed and metabolized, contributing to the prebiotic effects of L-tagatose . Additionally, L-tagatose inhibits the growth of certain microorganisms by interfering with key enzymes involved in sugar metabolism .
Comparaison Avec Des Composés Similaires
L-Tagatose is often compared with other low-calorie sweeteners such as D-fructose, D-sorbitol, and D-xylitol. Unlike D-fructose, L-tagatose has a lower caloric value and does not significantly affect blood glucose levels . Compared to D-sorbitol and D-xylitol, L-tagatose has a similar sweetness profile but offers additional health benefits such as prebiotic effects and minimal glycemic impact . The unique properties of L-tagatose, including its low caloric value and health benefits, make it a valuable alternative to other sweeteners .
Propriétés
Formule moléculaire |
C6H12O6 |
|---|---|
Poids moléculaire |
180.16 g/mol |
Nom IUPAC |
(3R,4R,5S)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4+,5+,6?/m0/s1 |
Clé InChI |
LKDRXBCSQODPBY-JMSAOHGTSA-N |
SMILES isomérique |
C1[C@@H]([C@H]([C@H](C(O1)(CO)O)O)O)O |
SMILES canonique |
C1C(C(C(C(O1)(CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



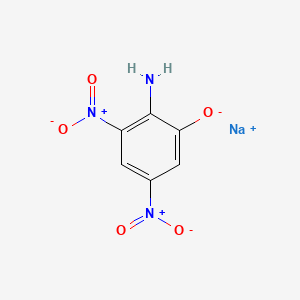

![[2,3-dichloro-4-(1H-tetrazol-5-ylmethoxy)phenyl] 2-thienyl ketone](/img/structure/B13814094.png)
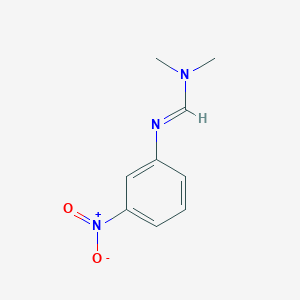
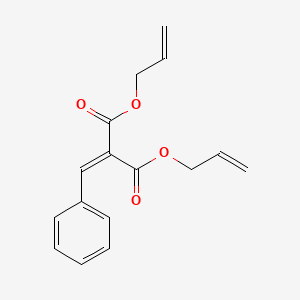
![3-[3-(Dimethylamino)-2-propenylidene]-2(3H)-benzofuranone](/img/structure/B13814118.png)
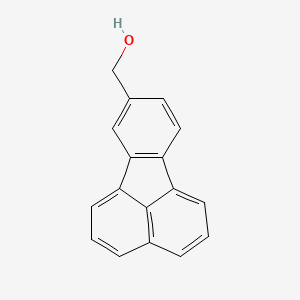
![8H-[1,3]Thiazolo[4,5-h][1,4]benzothiazine](/img/structure/B13814122.png)

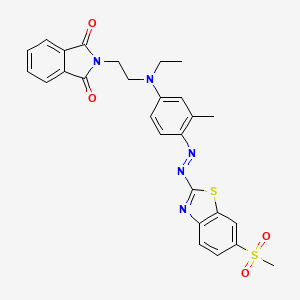
![1-(3,4-Dimethoxyphenyl)-6-hydroxy-8,9-dimethoxy-1,5,6,10b-tetrahydro-[1,3]oxazolo[4,3-a]isoquinolin-3-one](/img/structure/B13814139.png)
![dipotassium;2-[(E)-oct-1-enyl]butanedioate](/img/structure/B13814145.png)
![(6E,14E)-12-hydroxy-2-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-9-[(2R,3S,4R,6R)-3-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,8,12-trimethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione](/img/structure/B13814149.png)
